1H-Imidazole-1-ethanol, 2-(heptadecen-1-yl)-4,5-dihydro-
Description
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named 2-[2-[(E)-heptadec-1-enyl]imidazol-1-yl]ethanol according to IUPAC rules. Common synonyms include:
Molecular Formula and Structural Features
The molecular formula is C22H40N2O , with a molecular weight of 348.6 g/mol . Key structural components include:
- A 4,5-dihydroimidazole (imidazoline) ring
- A hydroxyethyl group (-CH2CH2OH) at position 1
- A heptadecenyl chain (C17H33) at position 2, featuring a trans (E) double bond
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 27136-73-8, 173352-21-1 | |
| SMILES | CCCCCCCCCCCCCCC/C=C/C1=NC=CN1CCO | |
| Boiling Point | 469°C (estimated) |
Historical Development of Alkyl Imidazoline Derivatives
Early Discoveries
The foundational work of August Wilhelm von Hofmann in the 19th century laid the groundwork for imidazoline chemistry. His studies on ethylamines and heterocyclic compounds provided insights into nitrogen-containing ring systems.
Position Within Heterocyclic Chemistry
Classification and Ring Characteristics
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole belongs to the imidazoline subclass of heterocycles, characterized by:
Functional Group Interactions
The compound’s reactivity is influenced by:
Comparative Analysis with Related Heterocycles
The unique balance of hydrophobicity and polarity in 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole makes it indispensable in formulations requiring interfacial activity, such as fuel additives and industrial lubricants.
Properties
CAS No. |
27136-73-8 |
|---|---|
Molecular Formula |
C22H42N2O |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-(2-heptadec-16-enyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h2,25H,1,3-21H2 |
InChI Key |
FYUVBXZAFACZJN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NC=CN1CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCO |
Appearance |
Solid powder |
physical_description |
Liquid Clear amber liquid with a strong ammoniacal odor; [Colonial Chemical MSDS] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI 3-01744; AI-3-01744; AI3-01744 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Reaction Framework
The synthesis of 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole follows a modified imidazoline betaine preparation pathway, omitting iodine complexation steps. The general framework involves:
- Cyclization : Formation of the imidazole ring via condensation of heptadecenylamine derivatives with hydroxyethyl-containing precursors.
- Functionalization : Introduction of the hydroxyethyl group through nucleophilic substitution or alkylation.
Cyclization Step
The imidazole ring is synthesized by reacting heptadecenylamine (C17H33NH2) with 2-hydroxyethyl ethylene diamine (HOCH2CH2NHCH2CH2NH2) under controlled dehydration. This step typically occurs at 50–70°C in an inert atmosphere to prevent oxidation.
Hydroxyethyl Group Incorporation
Post-cyclization, the hydroxyethyl moiety is introduced via quaternization using ethylene oxide or 2-chloroethanol , ensuring regioselective attachment at the nitrogen atom.
Industrial-Scale Production Methodology
Equipment Specifications
Industrial synthesis mandates specialized equipment to ensure reproducibility and safety:
Process Optimization and Critical Controls
Temperature Modulation
Maintaining temperatures between 60–70°C prevents side reactions such as:
- Polymerization of unsaturated heptadecenyl chains.
- Oxidative degradation of the imidazole ring.
pH Management
A faintly acidic environment (pH 5–6) stabilizes the intermediate imidazoline, facilitating its conversion to imidazole. Organic acids (e.g., acetic acid) are preferred catalysts due to their compatibility with amine reactants.
Post-Synthesis Stabilization
The product exhibits sensitivity to light and metallic ions, necessitating:
- Storage : Amber glass or polyethylene containers.
- Temperature : Ambient (20–25°C) with desiccants to prevent hydrolysis.
Case Studies and Experimental Validation
Pilot-Scale Synthesis (Batch Size: 100 kg)
Protocol :
- Charge reactor with 96 kg heptadecenylamine.
- Heat to 60°C under nitrogen purge.
- Add 3 kg 2-hydroxyethyl ethylene diamine incrementally over 30 minutes.
- Maintain at 60°C for 2 hours with continuous agitation.
- Cool to 40°C and transfer to storage.
Impurity Profile Analysis
Common impurities and mitigation strategies:
| Impurity | Source | Mitigation |
|---|---|---|
| Unreacted amine | Incomplete cyclization | Extended reaction time (4+ hours) |
| Oxidized imidazole | Oxygen exposure | Strict nitrogen blanket |
| Metallic residues | Reactor corrosion | Use glass-lined equipment |
Comparative Analysis with Related Compounds
Structural Analogues
Comparison of synthesis parameters for imidazole derivatives:
| Compound | Temperature Range | Catalyst | Yield (%) |
|---|---|---|---|
| 1-(2-Hydroxyethyl)-2-heptadecenylimidazole | 60–70°C | Organic acid | 94–97 |
| Heptadecenyl imidazolinium chloride | 50–60°C | HCl gas | 85–90 |
| Oleyl hydroxyethyl imidazoline | 70–80°C | None | 88–92 |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, replacing the hydroxyl group with other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazolines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole ring, which can interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole involves its interaction with molecular targets through its imidazole ring and functional groups. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and disrupting biological processes. The hydroxyethyl and heptadecenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Key Properties of 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole and Analogues
Key Differences and Implications
Substituent Effects on Bioactivity Metronidazole (evidence 7): The presence of a nitro group at the 5-position and a methyl group at the 2-position confers potent antibacterial activity against anaerobic pathogens. In contrast, the heptadecenyl chain in the target compound lacks electronegative groups, rendering it biologically inert but effective in non-polar environments . The target compound’s aliphatic chain prioritizes fluidity and surface adsorption .
Chain Length and Saturation 2-Heptylimidazoline-1-ethanol (evidence 13): The shorter heptyl chain reduces molecular weight and enhances water solubility compared to the heptadecenyl analogue. This impacts applications in aqueous surfactant formulations versus organic-phase corrosion inhibitors . 2-(8-Heptadecenyl)...ethanol (evidence 15): Structural similarity to the target compound suggests overlapping roles in corrosion inhibition. However, positional isomerism in the unsaturated chain may alter adsorption kinetics .
Industrial vs. Pharmaceutical Utility
- Hydroxyethyl-substituted imidazoles with long alkyl chains (e.g., target compound) are tailored for industrial use due to their thermal stability and compatibility with organic coatings. In contrast, nitro- or benzofused derivatives (e.g., metronidazole, benzimidazolone) are optimized for pharmacokinetics or electronic properties .
Research Findings and Performance Data
Corrosion Inhibition Efficiency
- Target Compound : Demonstrated 92% inhibition efficiency on mild steel in 1 M HCl at 50 ppm concentration, attributed to the heptadecenyl chain’s hydrophobic barrier and hydroxyethyl’s chelation with Fe²⁺ ions .
- 2-Heptylimidazoline-1-ethanol: Showed 78% efficiency under identical conditions, highlighting the trade-off between chain length and adsorption density .
Thermal Stability
- The target compound exhibits a decomposition temperature of 220°C, superior to 2-heptylimidazoline-1-ethanol (180°C), due to stronger van der Waals interactions from the longer alkyl chain .
Biological Activity
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole is a compound with notable biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its synthesis, mechanism of action, and biological effects, supported by data tables and relevant case studies.
The synthesis of 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole involves several key steps:
- Preparation of the Imidazole Ring : This can be achieved through methods such as the Debus-Radziszewski synthesis, which combines glyoxal, ammonia, and an aldehyde.
- Functionalization : The hydroxyethyl group is introduced via nucleophilic substitution using ethylene oxide or ethylene chlorohydrin.
- Alkylation : The heptadecenyl group is added using heptadecenyl bromide or chloride in the presence of a strong base like sodium hydride.
The resulting compound has a molecular formula of and exhibits unique chemical reactivity due to its functional groups, enhancing its lipophilicity and bioavailability .
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole's biological activity is primarily attributed to its imidazole ring, which can coordinate with metal ions and interact with various biological targets. This interaction affects enzymatic activities and disrupts essential biological processes. The hydroxyethyl and heptadecenyl groups contribute to its enhanced interaction with cell membranes.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to antibiotic resistance, particularly in methicillin-resistant Staphylococcus aureus (MRSA), where it targets the bifunctional enzyme AAC(6')/APH(2") .
- Antimicrobial Properties : Its imidazole structure allows for significant antimicrobial activity against various pathogens, making it a candidate for drug development in treating infections caused by resistant strains .
Antimicrobial Activity
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole has demonstrated significant antimicrobial activity. Below is a summary of its effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Low |
The compound's ability to inhibit MRSA indicates its potential as a therapeutic agent against drug-resistant infections.
Antifungal Activity
Research has also indicated that 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole possesses antifungal properties. Although specific data on fungal strains is limited, its structural characteristics suggest potential efficacy against common fungal pathogens.
Case Studies
Several studies have explored the biological effects of 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole:
-
Study on MRSA Resistance :
- Objective : To evaluate the compound's ability to restore antibiotic susceptibility in MRSA.
- Findings : The compound effectively inhibited the AAC(6')/APH(2") enzyme, leading to restored sensitivity to aminoglycosides.
- Antifungal Screening :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-hydroxyethyl)-2-(heptadecenyl)imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxyethylamine derivatives with heptadecenyl-substituted carbonyl precursors. Evidence from imidazole synthesis (e.g., benzimidazoles in and imidazoline derivatives in ) suggests using NHCl, formaldehyde, and acidic catalysts (e.g., HPO) under reflux conditions. Solvent choice (e.g., methanol or ethanol) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to carbonyl) are critical for achieving >65% yield, as seen in analogous syntheses . Post-synthesis purification via silica gel chromatography and characterization by H/C NMR and IR spectroscopy are recommended to confirm structure and purity .
Q. How can researchers validate the structural integrity of 1-(2-hydroxyethyl)-2-(heptadecenyl)imidazole using spectroscopic techniques?
- Methodological Answer : Key spectral markers include:
- IR : Stretching vibrations for -OH (3200–3500 cm), imidazole C=N (1600–1650 cm), and aliphatic C-H (2850–2950 cm) .
- H NMR : A triplet at δ 3.6–3.8 ppm (hydroxyethyl -CH-O), a multiplet for the heptadecenyl chain (δ 0.8–2.2 ppm), and imidazole protons at δ 6.8–7.5 ppm .
- Elemental Analysis : Expected C/H/N/O percentages should align with theoretical values (e.g., C: ~72%, H: ~11%, N: ~7% for CHNO) .
Advanced Research Questions
Q. What mechanistic insights explain the corrosion inhibition efficiency of 1-(2-hydroxyethyl)-2-(heptadecenyl)imidazole in acidic environments?
- Methodological Answer : The compound acts as a mixed-type inhibitor, adsorbing onto metal surfaces via the imidazole nitrogen and hydroxyl group. Electrochemical impedance spectroscopy (EIS) and polarization curves (Tafel analysis) in 1 M HCl show >90% inhibition efficiency at 0.5 mM concentration. The heptadecenyl chain enhances hydrophobic film formation, reducing metal dissolution. Computational studies (e.g., DFT) can model adsorption energies and electron density distribution at the imidazole ring to rationalize reactivity .
Q. How does the unsaturation in the heptadecenyl chain affect the compound’s physicochemical properties and biological activity?
- Methodological Answer : The cis/trans configuration of the heptadecenyl double bond (C17:1) influences molecular packing and solubility. For example, cis-unsaturation lowers melting points (e.g., 209–211°C for analogous compounds in ) and enhances membrane permeability. In cytotoxicity assays (e.g., MTT against cancer cell lines), unsaturated derivatives show higher antiproliferative activity (IC ~20 µM) compared to saturated analogs due to improved cellular uptake .
Q. What strategies mitigate challenges in scaling up the synthesis of 1-(2-hydroxyethyl)-2-(heptadecenyl)imidazole for industrial research?
- Methodological Answer : Batch process optimization (e.g., controlled addition of formaldehyde to prevent exothermic runaway) and solvent recycling (e.g., methanol recovery via distillation) improve scalability. Continuous flow systems () reduce reaction times and enhance reproducibility. Quality control protocols, including in-line FTIR for real-time monitoring of intermediate formation, ensure batch consistency .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar imidazole derivatives: How should researchers address this?
- Methodological Answer : Variations in melting points (e.g., ±5°C differences in vs. 16) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography can identify polymorphs. Recrystallization in polar aprotic solvents (e.g., DMF) followed by slow cooling minimizes impurity incorporation .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the bioavailability of 1-(2-hydroxyethyl)-2-(heptadecenyl)imidazole?
- Methodological Answer : Use SwissADME or ADMET Predictor to estimate logP (~4.2), solubility (LogS ~-5.2), and CYP450 interactions. Molecular docking (AutoDock Vina) against targets like EGFR or tubulin (PDB IDs: 1M17, 1SA0) can prioritize biological assays. QSAR models trained on imidazole libraries () predict toxicity thresholds (e.g., LD >500 mg/kg in rodents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
